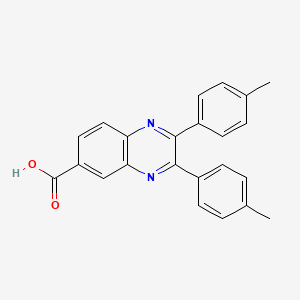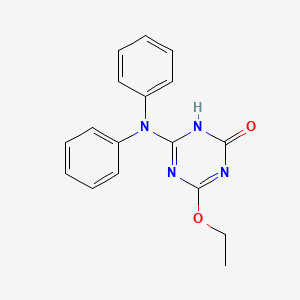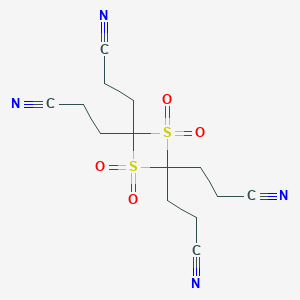
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the family of phenoxyacetamide herbicides, which are widely used in agriculture to control the growth of weeds. BCPA has been shown to be effective against a broad range of weeds, making it a promising candidate for use in crop protection.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This compound binds to the biotin carboxylase domain of ACC, preventing the binding of biotin and the subsequent carboxylation of acetyl-CoA. This leads to a depletion of malonyl-CoA, which is required for the biosynthesis of fatty acids. As a result, the growth and development of the target weeds is inhibited, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, leading to a depletion of membrane lipids and storage lipids. This can affect the membrane integrity and energy metabolism of the plants, leading to their death. This compound has also been shown to affect the expression of several genes involved in lipid metabolism and stress response.
实验室实验的优点和局限性
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages as a herbicide for lab experiments. It is effective against a broad range of weeds, making it a useful tool for studying weed control. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, this compound also has some limitations. It can be toxic to non-target organisms, including humans and animals, and care should be taken when handling it. In addition, its effectiveness can be affected by environmental factors, such as temperature and moisture.
未来方向
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the development of new derivatives of this compound that are more effective and selective against weeds. Another area of interest is the study of the environmental fate and transport of this compound, including its persistence in soil and potential for leaching into groundwater. Finally, there is a need for further research on the potential ecological impacts of this compound on non-target organisms, including both plants and animals.
合成方法
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds, including both monocots and dicots. This compound works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of plants. This leads to the death of the target weeds, while leaving the crop plants unharmed.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(17)6-11(13)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPFRAGUZNYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)



![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)
![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
